Direct Head-to-Head Phase 3 Trial: Etelcalcetide Superior to Cinacalcet in ≥50% PTH Reduction
In the pivotal 26-week, multicenter, double-blind, double-dummy randomized controlled trial (NCT01896232) directly comparing intravenous etelcalcetide with oral cinacalcet, etelcalcetide demonstrated statistically significant superiority in the proportion of patients achieving a ≥50% reduction from baseline in serum PTH concentrations [1].
| Evidence Dimension | Proportion of patients achieving ≥50% reduction in serum PTH at weeks 20–27 |
|---|---|
| Target Compound Data | 52.4% (178 of 340 patients) |
| Comparator Or Baseline | Cinacalcet: 40.2% (138 of 343 patients) |
| Quantified Difference | Difference of 12.2 percentage points (95% CI: 4.7% to 19.5%); P = 0.001 |
| Conditions | Phase 3 multicenter randomized active-controlled trial; 683 hemodialysis patients with moderate-to-severe SHPT (baseline PTH >500 pg/mL); etelcalcetide IV 3× weekly titrated 5–15 mg; cinacalcet oral daily titrated 30–180 mg; 26 weeks treatment duration |
Why This Matters
This direct head-to-head evidence establishes that etelcalcetide is not merely non-inferior but statistically superior to the established oral standard-of-care in achieving clinically meaningful PTH reduction.
- [1] Block GA, et al. Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial. JAMA. 2017;317(2):156-164. View Source
